molecular formula C21H22N2O2 B2409851 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one CAS No. 380580-87-0

6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one

Cat. No. B2409851
CAS RN: 380580-87-0
M. Wt: 334.419
InChI Key: XDVBDTJBBIHXLE-UHFFFAOYSA-N
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Description

6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Phosphorescence Studies in Organic Light-Emitting Diodes

A study by Tsuboyama et al. (2003) explored the phosphorescence of a series of facial homoleptic cyclometalated iridium(III) complexes, which are structurally related to 6-methyl-3-(morpholinomethyl)-4-phenylquinolin-2(1H)-one. These complexes were found to have applications in organic light-emitting diodes (OLEDs), demonstrating high efficiency and pure-red emission. This research is significant in the development of OLED technology, particularly for display and lighting applications (Tsuboyama et al., 2003).

Synthesis and Tautomerism Studies

Jones (1969) focused on the synthesis and tautomerism of isoquinolin-3-ols, which are related to the compound of interest. This research provides insights into the chemical properties and reactions of isoquinoline derivatives, which are crucial for further applications in chemical synthesis and pharmaceutical research (Jones, 1969).

Antitumor and DNA G-quadruplex Stabilizing Agents

Cookson et al. (2005) investigated pentacyclic acridinium salts, which include structures similar to this compound. These compounds were explored for their antitumor properties and ability to destabilize telomeric integrity. Such research contributes to the development of new anticancer agents, particularly in targeting DNA structures like G-quadruplexes (Cookson et al., 2005).

Anti-tuberculosis and Computational Studies

Bai et al. (2011) conducted a study on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, examining their anti-tuberculosis activity. This research highlights the potential of quinoline derivatives in the treatment of tuberculosis, an area of significant medical interest (Bai et al., 2011).

properties

IUPAC Name

6-methyl-3-(morpholin-4-ylmethyl)-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-7-8-19-17(13-15)20(16-5-3-2-4-6-16)18(21(24)22-19)14-23-9-11-25-12-10-23/h2-8,13H,9-12,14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVBDTJBBIHXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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